

# Methoxypropanol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Methoxypropanol*

Cat. No.: *B072326*

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This technical guide provides an in-depth overview of **methoxypropanol**, a versatile solvent with multiple isomers, focusing on its chemical identity, physical properties, synthesis, purification, and analytical determination. This document also explores the metabolic fate of its isomers.

## Chemical Identification and Physical Properties

**Methoxypropanol**, with the chemical formula  $C_4H_{10}O_2$ , exists as three distinct isomers: 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol. The most common of these is 1-methoxy-2-propanol, often referred to as propylene glycol methyl ether (PGME). The IUPAC names and CAS numbers for these isomers are crucial for unambiguous identification in research and regulatory contexts.

A summary of the key physical properties for each isomer is presented in the table below for easy comparison.

Property	1-Methoxy-2-propanol	2-Methoxy-1-propanol	3-Methoxy-1-propanol
IUPAC Name	1-methoxypropan-2-ol	2-methoxypropan-1-ol	3-methoxypropan-1-ol
CAS Number	107-98-2	1589-47-5	1589-49-7
Molecular Weight (g/mol)	90.12	90.12	90.12
Boiling Point (°C)	118-119	130	150-152
Melting Point (°C)	-97	-84.2 (estimate)	-84.2 (estimate)
Density (g/mL)	0.916 at 25°C	0.938 at 20°C	0.942 at 20°C
Flash Point (°C)	31.5 (closed cup)	41.87	38 (closed cup)
Water Solubility	Miscible	Miscible	Miscible
Vapor Pressure (mmHg)	10.9 at 25°C	4.1 at 25°C	Not Available
Refractive Index (n <sub>20/D</sub> )	1.403	1.407	1.413

## Experimental Protocols

### Synthesis of Methoxypropanol Isomers

The industrial synthesis of **methoxypropanol** isomers is primarily achieved through the reaction of propylene oxide with methanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The selectivity towards the formation of 1-methoxy-2-propanol (the  $\alpha$ -isomer) versus 2-methoxy-1-propanol (the  $\beta$ -isomer) is dependent on the catalyst used. Basic catalysts favor the formation of the  $\alpha$ -isomer, while acidic catalysts can lead to a mixture of both.[\[2\]](#)

General Laboratory Synthesis of 1-Methoxy-2-propanol ( $\alpha$ -isomer):

This protocol outlines a general procedure for the synthesis of 1-methoxy-2-propanol using a basic catalyst.

Materials:

- Propylene oxide
- Methanol (in excess)
- Sodium hydroxide (NaOH) or other suitable basic catalyst
- Reaction flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel
- Heating mantle
- Distillation apparatus

**Procedure:**

- Charge the reaction flask with methanol and the basic catalyst.
- Heat the mixture to reflux with stirring.
- Slowly add propylene oxide to the refluxing methanol solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
- After the addition is complete, continue to reflux the mixture for a specified period (e.g., 2-4 hours) to ensure complete reaction.
- Cool the reaction mixture to room temperature.
- Neutralize the catalyst with an appropriate acid (e.g., sulfuric acid) if necessary.
- The crude product, containing 1-methoxy-2-propanol, excess methanol, and the  $\beta$ -isomer as a byproduct, is then purified by fractional distillation.

## Purification of Methoxypropanol Isomers

Fractional distillation is the primary method for separating the **methoxypropanol** isomers from the reaction mixture and from each other, taking advantage of their different boiling points.<sup>[5]</sup>

**Detailed Fractional Distillation Protocol:**

- Set up a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. The efficiency of the column (number of theoretical plates) is crucial for a good separation.
- Charge the distillation flask with the crude **methoxypropanol** mixture.
- Heat the flask gently. The component with the lowest boiling point (methanol) will vaporize first, ascend the column, condense, and be collected in the receiving flask.
- After the methanol has been removed, the temperature at the distillation head will rise. Carefully monitor the temperature. The next fraction to distill will be 1-methoxy-2-propanol (boiling point ~118-119°C).
- Collect the 1-methoxy-2-propanol fraction in a clean receiving flask. The temperature should remain relatively constant during the collection of this pure fraction.
- As the temperature begins to rise again, this indicates that the higher-boiling isomer, 2-methoxy-1-propanol (boiling point ~130°C), is starting to distill. A separate fraction can be collected for this isomer.

## Analytical Determination of Methoxypropanol Isomers

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of **methoxypropanol** isomers.[\[6\]](#)[\[7\]](#)

Standard Operating Procedure for GC-FID Analysis:

### 1. Instrumentation:

- Gas chromatograph equipped with a flame ionization detector (FID).
- Capillary column suitable for the separation of polar compounds (e.g., a wax-type column like DB-WAX or a mid-polarity column like DB-624).

### 2. Reagents and Standards:

- High-purity carrier gas (e.g., helium or nitrogen).

- High-purity hydrogen and air for the FID.
- Certified reference standards of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and 3-methoxy-1-propanol.
- A suitable solvent for sample and standard dilution (e.g., methanol or isopropanol).

### 3. Sample and Standard Preparation:

- Prepare a stock solution of each isomer standard at a known concentration in the chosen solvent.
- Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the samples.
- Prepare the unknown samples by diluting them with the same solvent to fall within the calibration range.
- If using an internal standard for quantification, add a constant, known amount of the internal standard to all standards and samples.

### 4. GC-FID Operating Conditions (Example):

- Injector Temperature: 250°C
- Detector Temperature: 250°C
- Oven Temperature Program:
  - Initial temperature: 50°C, hold for 2 minutes.
  - Ramp: Increase to 150°C at a rate of 10°C/minute.
  - Hold at 150°C for 5 minutes.
- Carrier Gas Flow Rate: 1-2 mL/minute.
- Injection Volume: 1  $\mu$ L.

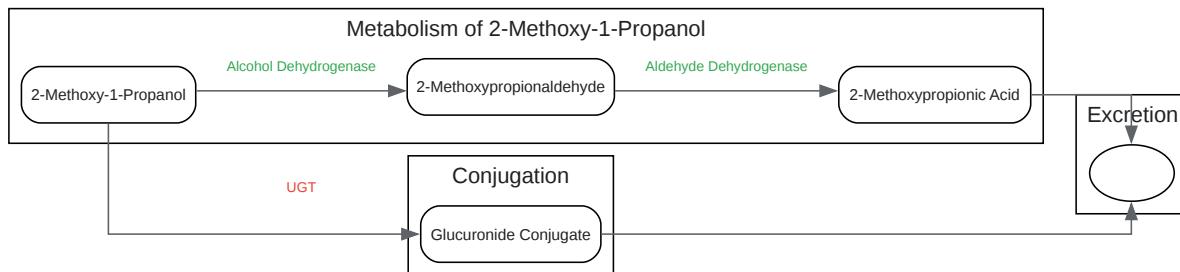
- Split Ratio: Adjust as necessary for the concentration of the samples (e.g., 50:1).

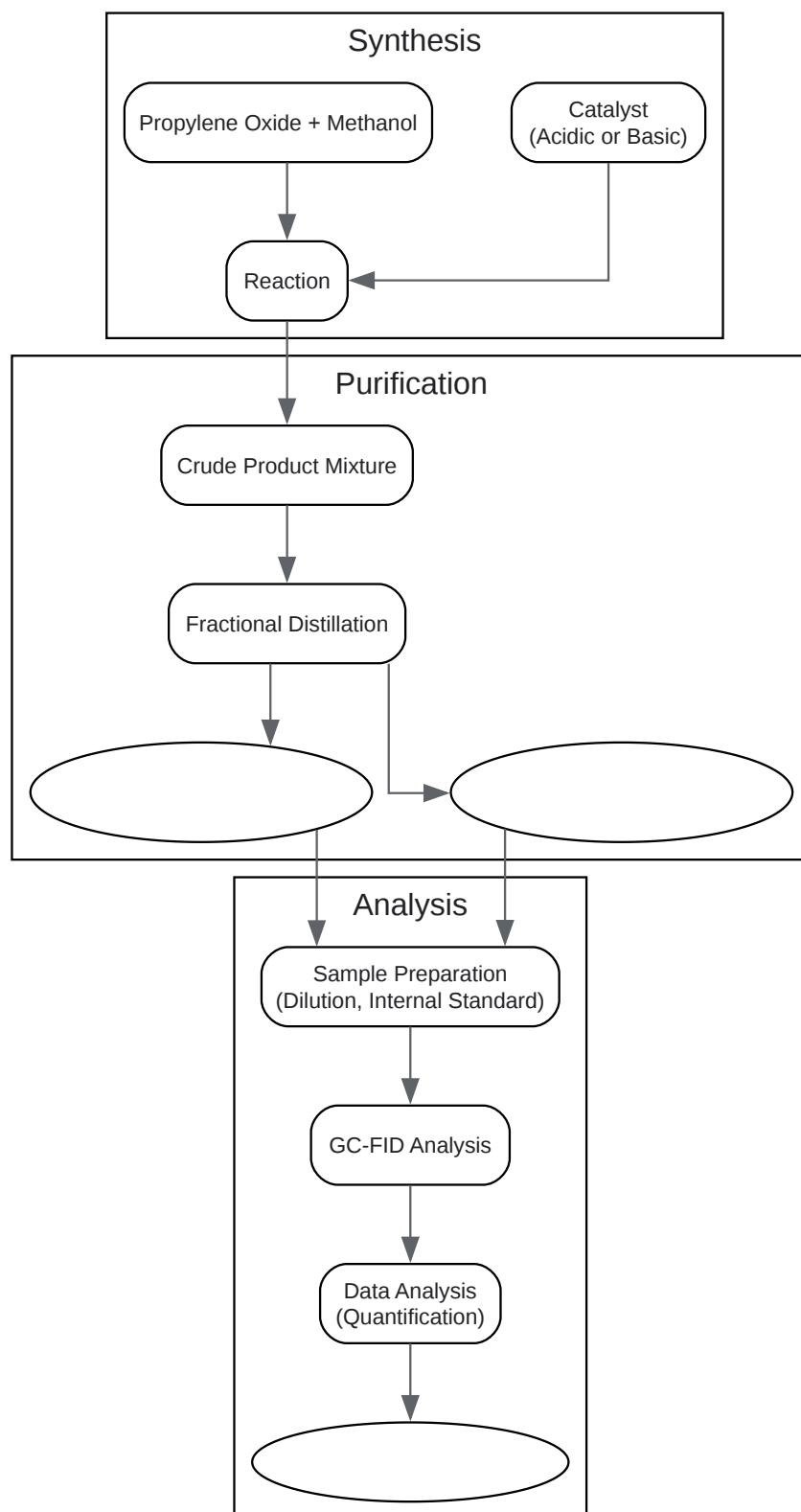
#### 5. Data Analysis:

- Identify the peaks for each isomer based on their retention times, as determined by the analysis of the individual standards.
- Integrate the peak areas for each isomer in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration for the calibration standards.
- Determine the concentration of each isomer in the unknown samples by using the calibration curve.

## Metabolic Pathway of Methoxypropanol

The metabolic fate of **methoxypropanol** isomers differs significantly, which has implications for their toxicological profiles. The  $\alpha$ -isomer (1-methoxy-2-propanol) is primarily metabolized through O-demethylation to form propylene glycol, which is then further metabolized.<sup>[8]</sup> The  $\beta$ -isomer (2-methoxy-1-propanol), on the other hand, is metabolized via oxidation of its primary alcohol group by alcohol and aldehyde dehydrogenases to form 2-methoxypropionic acid.<sup>[8]</sup>



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